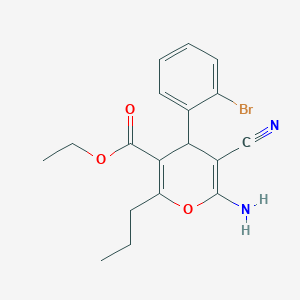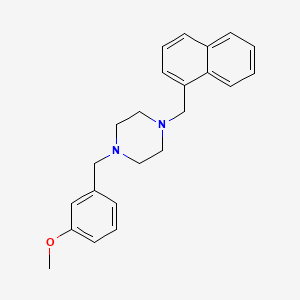![molecular formula C15H25NO2 B5145895 N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine](/img/structure/B5145895.png)
N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine, commonly known as Phenoxybenzamine, is a chemical compound that belongs to the class of alpha-adrenergic blockers. It is a potent and long-acting drug that is used for various medical purposes, including the treatment of hypertension, pheochromocytoma, and Raynaud's disease.
Mecanismo De Acción
Phenoxybenzamine works by blocking the alpha-adrenergic receptors, which are present in various tissues, including blood vessels, heart, and kidneys. By blocking these receptors, Phenoxybenzamine causes vasodilation, which results in a decrease in blood pressure. The drug also increases blood flow to the skin and other tissues, which helps to relieve symptoms of Raynaud's disease.
Biochemical and Physiological Effects:
Phenoxybenzamine has various biochemical and physiological effects on the body. The drug causes a decrease in blood pressure by blocking the alpha-adrenergic receptors, which results in vasodilation. Additionally, Phenoxybenzamine causes a decrease in heart rate and cardiac output, which helps to reduce the workload of the heart. The drug also increases blood flow to the skin and other tissues, which helps to relieve symptoms of Raynaud's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenoxybenzamine has several advantages for lab experiments. The drug is readily available, and its effects are well characterized. Additionally, Phenoxybenzamine has a long half-life, which makes it suitable for long-term experiments. However, the drug also has some limitations. Phenoxybenzamine is a potent and long-acting drug, which can make it difficult to control its effects. Additionally, the drug has several off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of Phenoxybenzamine. One potential area of research is the development of more selective alpha-blockers, which can target specific alpha-adrenergic receptors. Additionally, further research is needed to understand the role of alpha-adrenergic receptors in various physiological and pathological conditions. Finally, the development of new techniques, such as optogenetics, can help to elucidate the complex interactions between the autonomic nervous system and other physiological systems.
Métodos De Síntesis
Phenoxybenzamine is synthesized by the reaction of N-methylbutylamine with 2-(2-phenoxyethoxy) ethyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by various techniques, including recrystallization, column chromatography, and distillation.
Aplicaciones Científicas De Investigación
Phenoxybenzamine is widely used in scientific research for its alpha-adrenergic blocking properties. It is used to study the role of alpha-adrenergic receptors in various physiological and pathological conditions. The drug is also used to investigate the effects of alpha-blockade on blood pressure, heart rate, and other cardiovascular parameters. Additionally, Phenoxybenzamine is used in the study of the autonomic nervous system, particularly the sympathetic nervous system.
Propiedades
IUPAC Name |
N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-4-10-16(2)11-12-17-13-14-18-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRMEFWCEOCIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCOCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5145813.png)
![4-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5145817.png)


![N-cyclopropyl-5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5145839.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145840.png)
![N-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5145854.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5145860.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5145881.png)

![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)
![1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)